Triazolo-pyridine derivative 5
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Overview
Description
Triazolo-pyridine derivative 5 is a nitrogen-containing heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that combines the triazole and pyridine rings, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triazolo-pyridine derivative 5 typically involves the cyclization of N-(2-pyridyl)amidines or N-(2-pyridyl)guanidines. Common oxidizing agents used in these reactions include sodium hypochlorite, lead tetraacetate, and manganese dioxide. More environmentally friendly oxidizers such as phenyliodine bis(trifluoroacetate) and iodine/potassium iodide are also employed .
Industrial Production Methods: Industrial production of this compound often utilizes catalytic oxidation methods. For example, the conversion of N-(2-pyridyl)guanidines to 2-amino triazolo-pyridines can be achieved using copper bromide and 1,10-phenanthroline as catalysts. Additionally, the use of heterogeneous catalysts like copper oxide-zinc oxide/alumina-titania has been reported .
Chemical Reactions Analysis
Types of Reactions: Triazolo-pyridine derivative 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite or lead tetraacetate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reducing Agents: Sodium borohydride.
Catalysts: Copper bromide, 1,10-phenanthroline, copper oxide-zinc oxide/alumina-titania.
Major Products: The major products formed from these reactions include various substituted triazolo-pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Triazolo-pyridine derivative 5 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of triazolo-pyridine derivative 5 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Triazoloquinoline: Another nitrogen-containing heterocycle with similar biological activities.
Thiazolopyridine: Known for its antimicrobial and anti-inflammatory properties.
Oxadiazolopyridine: Exhibits significant pharmacological activities, including anticancer and antiviral effects.
Uniqueness: Triazolo-pyridine derivative 5 stands out due to its unique combination of triazole and pyridine rings, which provides a versatile scaffold for drug development. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H13ClN4O |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-9-methoxy-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
InChI |
InChI=1S/C17H13ClN4O/c1-10-16-20-21-17(11-6-3-4-7-12(11)18)22(16)15-13(19-10)8-5-9-14(15)23-2/h3-9H,1-2H3 |
InChI Key |
MGVXODADYYKJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)OC)N3C1=NN=C3C4=CC=CC=C4Cl |
Origin of Product |
United States |
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